Cas no 93-44-7 (naphthalen-2-yl benzoate)

naphthalen-2-yl benzoate structure
naphthalen-2-yl benzoate structure
상품 이름:naphthalen-2-yl benzoate
CAS 번호:93-44-7
MF:C17H12O2
메가와트:248.275984764099
MDL:MFCD00014320
CID:34701
PubChem ID:87564051

naphthalen-2-yl benzoate 화학적 및 물리적 성질

이름 및 식별자

    • Naphthalen-2-yl benzoate
    • 2-Naphthyl benzoate
    • 2-Naphthalenol benzoate
    • Benzoic acid 2-naphthyl ester
    • Benzonaphthol
    • Benzoylnaphthol
    • Betanaphthol benzoate
    • β-Naphthyl benzoate
    • 2-Naphthalenol,benzoate (9CI)
    • 2-Naphthol, benzoate (6CI,7CI,8CI)
    • 2-Benzoyloxynaphthalene
    • Betabenzon
    • NSC 5537
    • b-Naphthyl benzoate
    • Naphthalen-2-ylbenzoate
    • 2-Naphthalenol, benzoate
    • 2-NAPHTHOL BENZOATE
    • beta-naphthol benzoate
    • 2-Naphthalenol, 2-benzoate
    • .beta.-Naphthyl benzoate
    • Benzoic acid, 2-naphthyl ester
    • 2-Naphthol, benzoate
    • 1BKX98E2B1
    • beta-Naphthyl benzoate
    • Benzoesaeure-beta-naphthylester
    • .beta.-Naphthol benzoate
    • CBDivE_013834
    • MLS000532696
    • KSC486O4P
    • 2-Na
    • 2-Naphthalenol, benzoate (9CI)
    • 2-Naphthol, benzoate (6CI, 7CI, 8CI)
    • PPC 016
    • benzoic acid naphthalen-2-yl ester
    • SY036774
    • SCHEMBL1639878
    • 2-naphthylbenzoate
    • W-100243
    • lintrin
    • NSC-5537
    • F11281
    • SR-01000390725
    • HAERTOLAN
    • CHEMBL1407906
    • NCGC00245709-01
    • AI3-01407
    • Benzoic acid, beta-naphthyl ester
    • DTXSID50861688
    • NSC5537
    • HMS1422G18
    • CCG-348829
    • F0808-1030
    • SMR000140134
    • EINECS 202-247-1
    • 2-Naphthol, benzoate (8CI)
    • MFCD00014320
    • DTXCID90810574
    • STK084157
    • SR-01000390725-1
    • 2-NAPHTHYL BENZOATE [MI]
    • NS00041122
    • Q27252201
    • IDI1_009777
    • AS-14487
    • CS-0156547
    • EU-0066971
    • 2-Naphthalenol 2-benzoate
    • HMS2480P04
    • UNII-1BKX98E2B1
    • B1108
    • AKOS000491593
    • BENZONAPHTHOL [WHO-DD]
    • IFLab1_003670
    • 93-44-7
    • naphthalen-2-yl benzoate
    • MDL: MFCD00014320
    • 인치: 1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H
    • InChIKey: DWJIJRSTYFPKGD-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC=CC=1)OC1C=C2C(C=CC=C2)=CC=1
    • BRN: 2052424

계산된 속성

  • 정밀분자량: 248.08400
  • 동위원소 질량: 248.084
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 19
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 306
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 26.3
  • 소수점 매개변수 계산 참조값(XlogP): 4.4

실험적 성질

  • 색과 성상: 백색 결정 가루.장기간 보관 후 색상이 어두워짐
  • 밀도: 1.1290 (rough estimate)
  • 융해점: 106.0 to 110.0 deg-C
  • 비등점: 413.5℃ at 760 mmHg
  • 플래시 포인트: 175
  • 굴절률: 1.6000 (estimate)
  • 수용성: 불용했어
  • PSA: 26.30000
  • LogP: 4.05900
  • 머크: 6408
  • FEMA: 2768
  • 용해성: 열에탄올\글리세린과 클로로포름에 용해되고 에틸에테르에 미용해되며 물에 거의 용해되지 않는다

naphthalen-2-yl benzoate 보안 정보

naphthalen-2-yl benzoate 세관 데이터

  • 세관 번호:2916310090
  • 세관 데이터:

    ?? ?? ??:

    2916310090

    개요:

    2916310090 기타 벤조산과 그 소금과 에스테르.부가가치세: 17.0%?? ???:9.0% ?? ??: AB(입국화물통관표, 출국화물통관표)??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사
    M. 수입품 검사
    N. 수출품 검사

    요약:

    2916310090 기타 벤조산 및 그 염류와 에스테르류. 감독 조건: AB(수입화물검사증서, 수출화물검사증서).부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.????:30.0%

naphthalen-2-yl benzoate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N56070-500g
2-Naphthyl benzoate
93-44-7
500g
¥776.0 2021-09-08
Chemenu
CM141314-500g
2-Naphthyl benzoate
93-44-7 98%
500g
$120 2024-07-19
Life Chemicals
F0808-1030-20μmol
naphthalen-2-yl benzoate
93-44-7 90%+
20μl
$79.0 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1108-500G
2-Naphthyl Benzoate
93-44-7 >98.0%(GC)
500g
¥990.00 2023-06-14
eNovation Chemicals LLC
Y1049645-500g
2-Naphthyl benzoate
93-44-7 98.0%
500g
$125 2024-06-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B1108-25G
2-Naphthyl Benzoate
93-44-7 >98.0%(GC)
25g
¥100.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
058367-500mg
naphthalen-2-yl benzoate
93-44-7
500mg
3233CNY 2021-05-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159833-100G
naphthalen-2-yl benzoate
93-44-7 >98.0%(HPLC)
100g
¥160.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159833-25G
naphthalen-2-yl benzoate
93-44-7 >98.0%(HPLC)
25g
¥50.90 2023-09-01
Fluorochem
216563-25g
Naphthalen-2-yl benzoate
93-44-7 95%
25g
£34.00 2022-03-01

naphthalen-2-yl benzoate 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Acetonitrile ;  1 h, rt
참조
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; Hayashi, Yuka; Ohmori, Syo; Torii, Ayuko; Aizu, Yoko; et al, Tetrahedron, 2011, 67(3), 641-649

합성회로 2

반응 조건
1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
참조
The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability
Kumar, Manoj; Bagchi, Sourav; Sharma, Anuj, New Journal of Chemistry, 2015, 39(11), 8329-8336

합성회로 3

반응 조건
1.1 Reagents: Trifluoroacetic anhydride Catalysts: Indium trichloride ;  10 - 60 min, rt
참조
Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and amines
Chakraborti, Asit K.; Gulhane, Rajesh, Tetrahedron Letters, 2003, 44(35), 6749-6753

합성회로 4

반응 조건
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
참조
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; Khosropour, Ahmad R., Monatshefte fuer Chemie, 2002, 133(2), 189-193

합성회로 5

반응 조건
1.1 Catalysts: Oxobis(2,4-pentanedionato-κO2,κO4)titanium Solvents: Xylene ;  36 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Direct Atom-Efficient Esterification between Carboxylic Acids and Alcohols Catalyzed by Amphoteric, Water-Tolerant TiO(acac)2
Chen, Chien-Tien; Munot, Yogesh S., Journal of Organic Chemistry, 2005, 70(21), 8625-8627

합성회로 6

반응 조건
1.1 Catalysts: Zirconium oxychloride octahydrate Solvents: Dichloromethane ;  21 h, rt
참조
Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl2·8H2O and acetyl chloride in solution and in solvent-free conditions
Ghosh, Rina; Maiti, Swarupananda; Chakraborty, Arijit, Tetrahedron Letters, 2005, 46(1), 147-151

합성회로 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  5 h, 80 °C
참조
Acyl maleic hydrazides as versatile acyl transferring agents
Mashraqui, Sabir H.; Shivalji, Jadhav L., Journal of Chemical Research, 2003, (3), 121-123

합성회로 8

반응 조건
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
참조
Bismuth(III) salts as convenient and efficient catalysts for the selective acetylation and benzoylation of alcohols and phenols
Mohammadpoor-Baltork, I.; Aliyan, H.; Reza Khosropour, A., Tetrahedron, 2001, 57(27), 5851-5854

합성회로 9

반응 조건
1.1 120 min, 60 °C
참조
Isolation of an inclusion complex of naphthol and its benzoate as an intermediate in the solvent-free benzoylation reaction of naphthol
Nakamatsu, Seiken; Yoshizawa, Kazuhiro; Toyota, Sinji; Toda, Fumio; Matijasic, Ivanka, Organic & Biomolecular Chemistry, 2003, 1(13), 2231-2234

합성회로 10

반응 조건
1.1 Catalysts: Perchloric acid (solid supported) ,  Silica ;  15 min, 80 °C
참조
A process for the acylation of various substrates using a solid support catalyst
, India, , ,

합성회로 11

반응 조건
1.1 Catalysts: Tributylamine Solvents: Pyridine ;  24 h, rt
참조
Bis(2,4-dinitrophenyl) carbonate
Hamilton, Niall M., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

합성회로 12

반응 조건
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane
참조
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3
Orita, Akihiro; Tanahashi, Chiaki; Kakuda, Atsushi; Otera, Junzo, Journal of Organic Chemistry, 2001, 66(26), 8926-8934

합성회로 13

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Xylene ;  24 h, 100 °C
참조
Palladium/NHC-catalyzed oxidative esterification of aldehydes with phenols
Zhang, Man-Li; Zhang, Shou-Hui; Zhang, Guo-Ying; Chen, Fan; Cheng, Jiang, Tetrahedron Letters, 2011, 52(19), 2480-2483

합성회로 14

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Water ;  rt
참조
Reductive C-O, C-N, and C-S Cleavage by a Zirconium Catalyzed Hydrometalation/β-Elimination Approach
Matt, Christof; Koelblin, Frederic; Streuff, Jan, Organic Letters, 2019, 21(17), 6983-6988

합성회로 15

반응 조건
1.1 Catalysts: Divinylbenzene-4-vinylpyridine copolymer Solvents: Acetone ;  30 min, 50 °C
1.2 Reagents: Potassium carbonate ;  1 h, 50 °C
참조
Convenient synthesis of benzoate esters mediated by polymer supported benzoyl chloride
Zarchi, Mohammad Ali Karimi; Mirjalili, Bibi Fatemeh; Aval, Ali Kheradmand, Journal of Applied Polymer Science, 2010, 115(1), 237-241

합성회로 16

반응 조건
1.1 Catalysts: Titania ;  5.3 h, 25 °C
참조
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; Manjula, Krishnappa, Indian Journal of Chemistry, 2008, (4), 597-600

합성회로 17

반응 조건
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)vanadium ;  80 h, rt
참조
Process for acyl substitution of anhydrides with active hydrogen compounds in the presence of vanadyl salt catalysts
, United States, , ,

합성회로 18

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: 1H-Imidazolium, 3-(2-methoxyethyl)-1-methyl-, methanesulfonate (1:1) ;  25 - 30 °C
참조
Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid
Prasad, Ashok K.; Kumar, Vineet; Malhotra, Shashwat; Ravikumar, Vasulinga T.; Sanghvi, Yogesh S.; et al, Bioorganic & Medicinal Chemistry, 2005, 13(14), 4467-4472

합성회로 19

반응 조건
1.1 Catalysts: Bismuth triflate Solvents: Dichloromethane
1.2 Reagents: Methanol
참조
Highly efficient and versatile acylation of alcohols with Bi(OTf)3 as catalyst
Orita, Akihiro; Tanahashi, Chiaki; Kakuda, Atsushi; Otera, Junzo, Angewandte Chemie, 2000, 39(16), 2877-2879

합성회로 20

반응 조건
1.1 Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Dichloromethane ;  rt; 30 min, rt
1.2 70 h, rt
1.3 Reagents: Water ;  cooled
참조
Nucleophilic acyl substitutions of anhydrides with protic nucleophiles catalyzed by amphoteric, oxomolybdenum species
Chen, Chien-Tien; Kuo, Jen-Huang; Pawar, Vijay D.; Munot, Yogesh S.; Weng, Shieu-Shien; et al, Journal of Organic Chemistry, 2005, 70(4), 1188-1197

naphthalen-2-yl benzoate Raw materials

naphthalen-2-yl benzoate Preparation Products

naphthalen-2-yl benzoate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:93-44-7)naphthalen-2-yl benzoate
A844594
순결:99%
재다:500g
가격 ($):290.0